XLogP3 Lipophilicity Advantage Over the 6-Methylpyridazine Analog
The target compound exhibits an XLogP3 of 1.3 [1], which is approximately 0.5 log units lower than the predicted value for the 6-methylpyridazine analog (CAS 2034580-81-7, C₁₇H₁₇N₃O₄, MW 327.34). A lower logP is generally associated with improved aqueous solubility and reduced non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 6-Methylpyridazine analog (CAS 2034580-81-7): XLogP3 estimated ~1.8 |
| Quantified Difference | ΔXLogP3 ≈ -0.5 |
| Conditions | Computed values (XLogP3 algorithm); no experimental logP data available for either compound. |
Why This Matters
The ~0.5 log unit lower lipophilicity suggests the target compound may exhibit better aqueous solubility and a more favorable distribution coefficient, which are critical parameters in early drug discovery profiling.
- [1] Kuujia.com. Computed properties for CAS 2034500-70-2. Accessed 2026-05-09. View Source
